molecular formula C8H15NO3 B152986 tert-Butyl (2-oxopropyl)carbamate CAS No. 170384-29-9

tert-Butyl (2-oxopropyl)carbamate

Cat. No. B152986
CAS RN: 170384-29-9
M. Wt: 173.21 g/mol
InChI Key: OZGMUQGCAFEQOX-UHFFFAOYSA-N
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Description

Tert-Butyl (2-oxopropyl)carbamate is a chemical compound with the molecular formula C8H15NO3 . It has a molecular weight of 173.21 g/mol . It is a white to yellow liquid or low melting solid .


Molecular Structure Analysis

The molecular structure of tert-Butyl (2-oxopropyl)carbamate can be represented by the InChI code 1S/C8H15NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h5H2,1-4H3,(H,9,11) . The compound’s structure includes a carbamate group, which consists of a carbonyl (a carbon double-bonded to an oxygen) attached to a nitrogen .


Physical And Chemical Properties Analysis

Tert-Butyl (2-oxopropyl)carbamate has a molecular weight of 173.21 g/mol . It has a computed XLogP3-AA value of 0.7, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has one hydrogen bond donor and three hydrogen bond acceptors . It also has four rotatable bonds .

Scientific Research Applications

tert-Butyl (2-oxopropyl)carbamate: , also known as (2-Oxopropyl)carbamic acid tert-butyl ester, is a chemical compound with a variety of applications in scientific research. Below are some of the unique applications across different fields:

Chemical Synthesis

This compound is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . Anilines are important intermediates in the synthesis of a wide range of pharmaceuticals, dyes, and polymers.

Organic Chemistry

It serves as a precursor for the synthesis of tetrasubstituted pyrroles , which are functionalized with ester or ketone groups at the C-3 position . Pyrroles are significant in medicinal chemistry due to their presence in many biologically active compounds.

Computational Simulations

Molecular simulations and visualizations for this compound can be produced using programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender , and VMD . These simulations are crucial for understanding the molecular structure and properties.

Safety and Hazards

Safety data sheets recommend avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed and is harmful to aquatic life .

Future Directions

Tert-Butyl (2-oxopropyl)carbamate holds great potential in scientific research. Its diverse applications range from drug synthesis to catalysis. Further studies are needed to explore its potential uses and mechanisms of action.

Relevant Papers

Relevant papers related to tert-Butyl (2-oxopropyl)carbamate include studies on the synthesis of related compounds , spectroscopic and electrochemical studies , and potential applications in drug synthesis and catalysis.

Mechanism of Action

Tert-Butyl (2-oxopropyl)carbamate, also known as (2-Oxopropyl)carbamic acid tert-butyl ester, is a chemical compound with the molecular formula C8H15NO3 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Tert-Butyl (2-oxopropyl)carbamate, it is recommended to be stored in a sealed and dry environment at 2-8°C . .

properties

IUPAC Name

tert-butyl N-(2-oxopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h5H2,1-4H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGMUQGCAFEQOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326829
Record name tert-Butyl (2-oxopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-oxopropyl)carbamate

CAS RN

170384-29-9
Record name tert-Butyl (2-oxopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-oxopropyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 2-(methoxy(methyl)amino)-2-oxoethylcarbamate (4.36 g, 0.02 mol) in THF (50 mL) added MeMgBr (40 ml, 0.08 ol) at −78° C. The formed mixture was stirred overnight. The mixture was quenched with NH4Cl and extracted with EtOAc. The organic phase was separated, dried over anhydrous Na2SO4, concentrated and purified by column chromatography to give tert-butyl 2-oxopropylcarbamate (2.5 g, 72%). 1H NMR (400 MHz, CDCl3): δ=1.42 (s, 9H), 2.18 (s, 3H), 4.01 (s, 2H), 5.22 (s, 1H).
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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